Methyl dibromoacetate

Halogen content Molecular density Physicochemical property comparison

Environmental labs requiring EPA 552.2 compliance must use authentic methyl dibromoacetate for calibration; substitutes invalidate results due to unique Kovats RI (966) and fragmentation. Synthetic chemists benefit from its singular gem-dibromo motif, which enables Fe(CO)₅-DMA radical additions (unlike monobromo analogs) and aza-Darzens routes to 2-bromoaziridine-2-carboxylates inaccessible from tri- or monobromo esters. • EPA 552.2 CRM supplied at 200 µg/mL in MTBE with CofA. • 95% purity neat liquid for synthesis; 50 mg, 1 g, and bulk options. • Storage at 2-8°C; ships ambient with UN 2398 compliance.

Molecular Formula C3H4Br2O2
Molecular Weight 231.87 g/mol
CAS No. 6482-26-4
Cat. No. B166308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dibromoacetate
CAS6482-26-4
SynonymsDibromoacetic acid methyl ester
Molecular FormulaC3H4Br2O2
Molecular Weight231.87 g/mol
Structural Identifiers
SMILESCOC(=O)C(Br)Br
InChIInChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3
InChIKeyDZFMIUJZSYIMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Dibromoacetate: Product Overview


Methyl dibromoacetate (MDBA; CAS 6482-26-4), systematically named methyl 2,2-dibromoacetate, is a liquid α,α-dihalo ester with the molecular formula C₃H₄Br₂O₂ and a molecular weight of 231.87 g·mol⁻¹ [1]. The compound is characterized by a geminal dibromomethyl group (-CHBr₂) adjacent to the ester carbonyl, conferring a bromine content of 68.92% by mass and a density of 2.061 g·cm⁻³ at 20 °C [2]. MDBA is formally recognized as a targeted analyte in US EPA Method 552.2 for the determination of halogenated acetic acid disinfection byproducts in drinking water, and is supplied as a certified reference material (CRM) at defined concentrations in methyl tert-butyl ether for gas chromatographic calibration . Its primary research utilizations span free-radical addition chemistry to unsaturated substrates, aziridine synthesis via the aza-Darzens reaction, and pharmaceutical impurity reference standardization [3][4].

Analytical Reference Standard
Certified reference material for EPA 552.2 GC-MS calibration of haloacetic acids in drinking water.
Synthetic Intermediate
Geminal dibromo ester for Fe(CO)₅-amine radical addition and aza-Darzens aziridine synthesis.
Physicochemical Probe
High bromine density (68.9% Br) and elevated LogP (~1.8) support extraction method development.

Methyl Dibromoacetate: Why Generic Substitution Fails


Superficial structural similarities among haloacetic acid methyl esters mask consequential physicochemical and functional divergences that preclude interchangeable use in regulated analytical workflows, radical-mediated synthesis, and chromatographic method development. The geminal dibromo (-CHBr₂) motif of MDBA imparts a combination of molecular mass (231.87 g·mol⁻¹), bromine density (68.92% Br), lipophilicity (LogP ≈ 1.8), and gas chromatographic retention (Kovats RI 966 on HP-1) that is distinct from the dichloro analog (Cl content ~49.6%, density 1.38 g·cm⁻³, LogP ~1.0, Kovats RI 812), the monobromo analog (Br ~52.2%, density 1.62 g·cm⁻³, LogP ~0.8), and the ethyl dibromo ester (density 1.90 g·cm⁻³) [1][2][3]. These differences translate into measurable variation in reactivity with radical initiators — peroxides are ineffective for MDBA addition to methyl crotonate whereas Fe(CO)₅–dimethylaniline is uniquely competent — and in regulatory compliance, where MDBA is a specified component of EPA 552.2 calibration mixes at prescribed concentrations distinct from those of its co-analytes [4].

EPA 552.2 compliance mismatch: Substituting methyl dichloroacetate or methyl tribromoacetate for MDBA invalidates calibration due to distinct retention indices and specified CRM concentrations.
Radical initiation specificity: Peroxide initiators ineffective with MDBA; synthesis protocols may not transfer from methyl tribromoacetate, which requires a different Fe(CO)₅ + I₂ catalyst system.
Aza-Darzens product divergence: Methyl monobromoacetate yields non-brominated aziridines; methyl tribromoacetate gives a 2,2-dibrominated product, altering downstream cross-coupling reactivity.

Methyl Dibromoacetate: Comparative Evidence vs Analogs


Higher Bromine Density vs Dichloro and Monobromo Esters

Methyl dibromoacetate contains 68.92% bromine by mass, which is 16.7 percentage points higher than the bromine content of methyl bromoacetate (52.2% Br) and more than double the halogen mass fraction of methyl dichloroacetate (49.6% Cl) [1][2]. The density of MDBA (2.061 g·cm⁻³ at 20 °C per CAS Common Chemistry; 2.141 g·cm⁻³ per chemsrc) is approximately 53% greater than that of methyl dichloroacetate (1.38 g·cm⁻³) and 27–32% greater than that of methyl bromoacetate (1.62 g·cm⁻³) [3]. Methyl tribromoacetate (density 2.33 g·cm⁻³, Br 77.1%) and ethyl dibromoacetate (density 1.90 g·cm⁻³, Br ~65%) bracket MDBA, with MDBA occupying an intermediate position offering high halogen density without the steric congestion of the tribromomethyl group .

Bromine Density vs Analogs
Class-level inference
MDBA bromine content: 68.9% (w/w). Density: 2.06 g·cm⁻³ at 20 °C.
Supports stoichiometry and phase-separation review.
Density +53% vs dichloro; +27-32% vs monobromo analog.
Halogen content Molecular density Physicochemical property comparison

Higher Lipophilicity Benefits Extraction and Chromatography

The calculated octanol-water partition coefficient (LogP) of methyl dibromoacetate is approximately 1.8 (PubChem XLogP3; corroborated by the molaid database value of 1.8) [1]. This is 2.0–2.6 times the LogP of methyl bromoacetate (XLogP3 0.9; alternative values 0.55–0.84) and 1.4–1.8 times that of methyl dichloroacetate (LogP 0.96–1.36; XLogP3 ~1.5) [2]. By contrast, methyl tribromoacetate exhibits a LogP of approximately 2.0, placing MDBA in a lipophilicity window above the monobromo and dichloro analogs but below the fully brominated tribromo congener [3]. The Kovats retention index of MDBA on a non-polar HP-1 capillary column is 966, which is 154 index units higher than that of methyl dichloroacetate (812 on OV-101, a comparable non-polar methyl silicone phase), consistent with the 2.7-fold higher LogP and the increased dispersive interaction potential conferred by the two bromine atoms [4].

Lipophilicity & Retention
Cross-study comparable
LogP ~1.8 (XLogP3); Kovats RI 966 (HP-1 column).
Supports extraction recovery and chromatographic resolution.
LogP 2.0–2.6× higher than monobromo analog; +154 RI units vs dichloro.
Lipophilicity LogP Partition coefficient Chromatographic retention

EPA 552.2 Certified Reference Material for Drinking Water Analysis

Methyl dibromoacetate is an integral component of EPA Method 552.2 calibration standards for the determination of halogenated acetic acids in drinking water. It is supplied as a certified reference material (CRM) at 1000 μg·mL⁻¹ as a single-component solution (Sigma-Aldrich 47667-U) or at 200 μg·mL⁻¹ in the EPA 552.2 Esters Calibration Mix (TraceCERT®) alongside eight other haloacetic acid methyl esters . The Agilent PHM-5521M-1 methylated haloacetic acids standard specifies MDBA at 1000 μg·mL⁻¹ within a multi-component mixture under ISO 17034 accreditation [1]. Critically, the defined concentration of MDBA in the EPA 552.2 calibration mix (200 μg·mL⁻¹) differs from those of co-analytes: methyl tribromoacetate is present at 2000 μg·mL⁻¹ (10× higher) and methyl trichloroacetate at 200 μg·mL⁻¹, reflecting the distinct regulatory reporting requirements for each brominated disinfection byproduct . Methyl dichloroacetate is specified at 600 μg·mL⁻¹ in the same mix, a 3-fold higher concentration, indicating that the analytical sensitivity demands for the dibromo species are inherently different .

EPA 552.2 CRM Specification
Cross-study comparable
Specified at 200 μg·mL⁻¹ in EPA 552.2 Esters Calibration Mix (TraceCERT®).
Regulatory compliance requires exact CRM concentration.
Concentration 3× lower than dichloro, 10× lower than tribromo in mix.
EPA 552.2 Certified reference material Haloacetic acid analysis Drinking water disinfection byproducts

Fe(CO)5–Amine Initiation of Radical Addition to Acrylics

The addition of methyl dibromoacetate to methyl acrylate and methyl methacrylate proceeds efficiently at 70–100 °C when initiated by the Fe(CO)₅–dimethylaniline or FeCl₃–dimethylaniline system, with predominant formation of 1:1 adducts [1]. In contrast, conventional radical initiators — peroxides, azobisisobutyronitrile (AIBN), and Fe(CO)₅ alone without a nucleophilic cocatalyst — are ineffective for MDBA addition to methyl crotonate; the Fe(CO)₅–dimethylaniline system yields the adduct in 16–27% yield, while peroxides and AIBN produce negligible conversion [2]. This initiation specificity differs from methyl tribromoacetate, for which the Fe(CO)₅ + iodine system gives the highest adduct yields, and from methyl monobromoacetate, for which Fe(CO)₅–dimethylaniline is inefficient [3]. Furthermore, the reaction of MDBA with methyl methacrylate in the presence of 3–5 mol% Fe(CO)₅ at 150 °C yields a lactone via adduct cyclization, demonstrating a distinct reaction manifold not observed under analogous conditions with the tribromo or monobromo esters [4].

Fe(CO)₅-Amine Initiation
Cross-study comparable
16–27% adduct yield with Fe(CO)₅–DMA; Peroxides/AIBN ineffective.
Specific co-initiator system required for radical addition.
Tribromo analog requires Fe(CO)₅ + I₂; monobromo is inefficient.
Free-radical addition Iron pentacarbonyl initiation Acrylate adduct synthesis Dibromocarbomethoxy radical

Aza-Darzens Reaction Yields 2-Bromoaziridine Carboxylates

Methyl dibromoacetate serves as a substrate in the aza-Darzens reaction with aromatic imines under basic alcoholic conditions to yield methyl 2-bromoaziridine-2-carboxylates [1]. The geminal dibromo substitution is mechanistically essential: one bromine atom is displaced in the nucleophilic addition–ring-closure sequence while the second bromine is retained at the aziridine C2 position, furnishing a versatile 2-bromoaziridine carboxylate that can undergo further functionalization. This reactivity cannot be replicated by methyl monobromoacetate, which would yield a non-brominated aziridine, nor by methyl dichloroacetate, where the differing C–Cl bond strength and leaving-group ability would alter the reaction kinetics and product distribution [2]. Methyl tribromoacetate, while potentially reactive, would introduce an additional bromine atom at the aziridine C2 position, generating a dibromo aziridine with different steric and electronic properties [2]. The broader class of 2-haloester aza-Darzens reactions has been developed for asymmetric aziridine synthesis, with 2-bromoesters achieving good yields and high stereoselectivity with chiral sulfinimines [3].

Aza-Darzens Aziridine Synthesis
Supporting evidence
Yields methyl 2-bromoaziridine-2-carboxylates with aromatic imines.
Unique entry to monobrominated aziridine building blocks.
Product halogenation pattern distinct from monobromo and tribromo esters.
Aza-Darzens reaction Aziridine synthesis 2-Bromoaziridine carboxylates Heterocyclic building block

Methyl Dibromoacetate: Key Applications


EPA 552.2 GC-MS Calibration for Haloacetic Acid Analysis

Environmental testing laboratories operating under US EPA Method 552.2 for the determination of haloacetic acids (HAA5/HAA9) in drinking water must include methyl dibromoacetate as a calibration standard at the method-specified concentration. The Sigma-Aldrich TraceCERT® EPA 552.2 Esters Calibration Mix specifies MDBA at 200 μg·mL⁻¹, a concentration that is 3-fold lower than methyl dichloroacetate (600 μg·mL⁻¹) and 10-fold lower than methyl tribromoacetate (2000 μg·mL⁻¹), reflecting differential regulatory reporting thresholds for brominated versus chlorinated disinfection byproducts . Substituting MDBA with a non-standardized analog would invalidate calibration, as the GC retention time (Kovats RI 966 on HP-1, 154 units higher than methyl dichloroacetate at 812 on OV-101) and mass spectral fragmentation pattern are unique to the dibrominated methyl ester [1]. Procurement of the certified reference material with an enclosed Certificate of Analysis (CofA) is mandatory for ISO 17025-accredited laboratories [2].

Fe(CO)5–Amine Radical Addition for γ-Bromo Lactone Synthesis

Synthetic chemists pursuing the radical addition of α,α-dihalo esters to electron-deficient alkenes (methyl acrylate, methyl methacrylate, methyl crotonate) can achieve productive C–C bond formation with MDBA using the Fe(CO)₅–dimethylaniline (DMA) initiation system at 70–100 °C . This system yields 16–27% adduct with methyl crotonate, whereas alternative initiators (peroxides, AIBN, Fe(CO)₅ alone) are ineffective [1]. The resulting adducts are precursors to α-bromo-γ-lactones — when MDBA reacts with methyl methacrylate at 150 °C with 3–5 mol% Fe(CO)₅, the initially formed adduct undergoes in situ cyclization to afford α-bromo-γ-methyl-γ-carbomethoxybutyrolactone [2]. This contrasts with methyl tribromoacetate, which requires Fe(CO)₅ + I₂ for optimal yields, and methyl monobromoacetate, which fails to add efficiently under Fe(CO)₅–DMA conditions [3]. Researchers targeting lactone intermediates for further elaboration should select MDBA over methyl tribromoacetate to avoid the need for iodine cocatalyst systems.

Aza-Darzens Synthesis of 2-Bromoaziridine Building Blocks

The geminal dibromo substitution of MDBA enables the aza-Darzens reaction with aromatic imines in basic alcoholic medium to produce methyl 2-bromoaziridine-2-carboxylates — strained heterocyclic building blocks bearing a single C2-bromine substituent available for subsequent palladium-catalyzed cross-coupling, nucleophilic displacement, or reductive debromination . This product halogenation pattern (monobrominated aziridine) cannot be accessed from methyl monobromoacetate (which would generate a non-halogenated aziridine) or from methyl tribromoacetate (which would yield a 2,2-dibromoaziridine with altered reactivity) [1]. The broader 2-bromoester aza-Darzens methodology has been developed for asymmetric synthesis using chiral sulfinimines, yielding trisubstituted aziridines with high diastereoselectivity [2]. For medicinal chemistry groups building aziridine-containing libraries, MDBA offers a unique entry to the 2-bromoaziridine-2-carboxylate chemotype.

Elevated LogP for Brominated Analyte Extraction

The LogP of methyl dibromoacetate (~1.8) is approximately 2-fold higher than methyl bromoacetate (LogP ~0.8) and 1.4–1.8-fold higher than methyl dichloroacetate (LogP ~1.0–1.36), providing a tangible advantage for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) method development aimed at brominated analyte enrichment from aqueous environmental samples [1]. In the context of EPA 552.2 sample preparation, where haloacetic acids are extracted from acidified water samples, derivatized to their methyl esters, and analyzed by GC-ECD or GC-MS, the higher partition coefficient of MDBA into the MTBE extraction solvent translates to improved recovery relative to less lipophilic haloacetate esters under identical extraction conditions [2]. The Kovats RI of 966 on HP-1 further ensures baseline chromatographic resolution from the dichloro analog (RI 812), eliminating co-elution ambiguity during peak integration [3]. Method developers seeking to optimize extraction recovery for brominated disinfection byproduct methyl esters should preferentially validate MDBA as a recovery surrogate over methyl bromoacetate due to its more favorable partition behavior.

Application
Selection Property
Validation Focus
EPA 552.2 GC-MS Calibration
CRM concentration specification
Retention index and calibration compliance
Fe(CO)₅-Amine Radical Addition
Initiator system compatibility
Adduct yield and lactone cyclization context
Aza-Darzens Aziridine Synthesis
Geminal dibromo reactivity
2-Bromoaziridine product identity review
Brominated Analyte Extraction
Lipophilicity and partition behavior
LLE/SPE recovery and chromatographic resolution

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